An In-Depth Technical Guide to 2-Amino-4-(trifluoromethyl)benzenethiol: A Core Synthon for Medicinal Chemistry
An In-Depth Technical Guide to 2-Amino-4-(trifluoromethyl)benzenethiol: A Core Synthon for Medicinal Chemistry
This guide provides a comprehensive technical overview of 2-Amino-4-(trifluoromethyl)benzenethiol, a critical chemical intermediate for researchers in medicinal chemistry and drug development. We will move beyond a simple recitation of facts to explore the causality behind its properties, its strategic synthesis, and its application in constructing complex heterocyclic scaffolds. Every protocol and piece of analytical data is presented with the aim of providing actionable, field-proven insights.
Section 1: Core Physicochemical Properties and Identification
2-Amino-4-(trifluoromethyl)benzenethiol, also known as 3-Amino-4-mercaptobenzotrifluoride, is a substituted aromatic thiol whose unique arrangement of functional groups—a nucleophilic amine, a reactive thiol, and an electron-withdrawing trifluoromethyl group—makes it a highly valuable building block. The trifluoromethyl group, in particular, is a well-established bioisostere for a methyl or ethyl group but with profoundly different electronic properties that can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates.[1][2]
The compound is typically supplied and handled as its hydrochloride salt to improve stability and shelf-life, as free thiols are susceptible to oxidation.[3][4][5]
Table 1.1: Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | 2-amino-4-(trifluoromethyl)benzenethiol | PubChem[6] |
| CAS Number | 19406-49-6 (Free Base) | PubChem[6] |
| 4274-38-8 (HCl Salt) | Sigma-Aldrich[3][5] | |
| Molecular Formula | C₇H₆F₃NS (Free Base) | PubChem[6] |
| C₇H₇ClF₃NS (HCl Salt) | Sigma-Aldrich[5] | |
| SMILES | C1=CC(=C(C=C1C(F)(F)F)N)S (Free Base) | PubChem[6] |
| Cl.Nc1cc(ccc1S)C(F)(F)F (HCl Salt) | Sigma-Aldrich[3][5] | |
| InChI Key | MVTRQRSNYWDWMY-UHFFFAOYSA-N (Free Base) | PubChem[6] |
| FIAGYDIJZOWVAB-UHFFFAOYSA-N (HCl Salt) | Sigma-Aldrich[3][5] |
Table 1.2: Physicochemical Data (HCl Salt)
| Property | Value | Source(s) |
| Molecular Weight | 229.65 g/mol | Sigma-Aldrich[5] |
| Appearance | Solid (form may vary) | N/A |
| Melting Point | 196-198 °C | Sigma-Aldrich[3][5] |
| Assay Purity | ≥97% (Typical) | Sigma-Aldrich[3][5] |
Section 2: Spectroscopic Characterization: A Predictive Analysis
Full spectral data for this specific compound is not widely published. However, based on the known effects of its constituent functional groups, we can construct a highly accurate, predictive analysis of its expected NMR and IR spectra. This is a critical skill for verifying the identity and purity of the material in a research setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (in DMSO-d₆): The choice of DMSO-d₆ as a solvent is strategic for observing exchangeable protons (NH₂ and SH).
-
Aromatic Region (δ 6.8-7.5 ppm): Three distinct signals are expected. The proton at C5 (ortho to the CF₃ group) will likely appear as a doublet around δ 7.4 ppm. The proton at C6 (ortho to the amino group) would be the most upfield, appearing as a doublet around δ 6.8 ppm. The proton at C3 (between the amino and thiol groups) will be a doublet of doublets around δ 7.2 ppm, split by both neighboring protons.
-
Amino Protons (δ ~5.0 ppm): A broad singlet corresponding to the two NH₂ protons.
-
Thiol Proton (δ ~3.5 ppm): A singlet for the SH proton. Its chemical shift can be variable.
-
-
¹³C NMR (in DMSO-d₆):
-
CF₃ Carbon (δ ~124 ppm): This will be a prominent quartet due to one-bond coupling with the three fluorine atoms (¹JCF ≈ 272 Hz).[7]
-
Aromatic Carbons (δ 110-150 ppm): Six signals are expected. The carbon bearing the thiol (C1) and the carbon bearing the amino group (C2) will be the most downfield after C4. The carbon attached to the CF₃ group (C4) will show a smaller quartet coupling (²JCF ≈ 30-35 Hz).[7] The other carbons (C3, C5, C6) will also exhibit smaller C-F couplings.
-
-
¹⁹F NMR (in DMSO-d₆):
-
A single, sharp peak is expected for the three equivalent fluorine atoms of the CF₃ group. Relative to the standard CFCl₃ (δ 0 ppm), its chemical shift would likely fall in the range of δ -60 to -65 ppm , which is typical for an aromatic trifluoromethyl group.[7]
-
Infrared (IR) Spectroscopy
The IR spectrum provides a rapid fingerprint of the key functional groups.
-
N-H Stretching (3300-3500 cm⁻¹): Two sharp bands characteristic of a primary amine.
-
S-H Stretching (2550-2600 cm⁻¹): A weak, but distinct, sharp band for the thiol group. Its weakness is a key identifying feature.
-
C-F Stretching (1100-1350 cm⁻¹): Several very strong, complex bands indicative of the C-F bonds in the trifluoromethyl group.
-
Aromatic C=C Stretching (1450-1600 cm⁻¹): Multiple sharp bands of medium intensity.
Section 3: Plausible Synthesis Route
While various methods exist for the synthesis of thiophenols, a common and reliable route for laboratory-scale preparation from an aniline precursor is the Leuckart thiophenol reaction .[3][8][9] This method avoids the direct use of hazardous reagents like H₂S. The logical starting material for this synthesis is 2-Amino-4-(trifluoromethyl)aniline .
The overall transformation proceeds in three key stages:
-
Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures.
-
Xanthate Formation: The diazonium salt is reacted with a xanthate salt (e.g., potassium ethyl xanthate) to form an aryl xanthate intermediate.
-
Hydrolysis: The aryl xanthate is hydrolyzed under basic conditions to yield the final thiophenol product.
Caption: Plausible synthesis workflow for the target compound via the Leuckart reaction.
Protocol 3.1: Hypothetical Synthesis via Leuckart Reaction
Disclaimer: This protocol is a chemically sound, illustrative procedure based on established methods.[6][9] It must be adapted and optimized under strict laboratory safety protocols.
-
Diazotization:
-
Dissolve 2-Amino-4-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature never exceeds 5 °C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for excess nitrous acid.
-
-
Xanthate Formation:
-
In a separate flask, dissolve potassium ethyl xanthate (1.1 eq) in water and cool to 10 °C.
-
Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. A yellow precipitate of the aryl xanthate should form.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete reaction.
-
-
Hydrolysis & Isolation:
-
Filter the crude aryl xanthate and wash with cold water.
-
Transfer the solid to a flask containing an aqueous solution of sodium hydroxide (3-4 eq).
-
Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and filter to remove any solid impurities.
-
Carefully acidify the filtrate with a mineral acid (e.g., HCl) to a neutral pH. The target 2-Amino-4-(trifluoromethyl)benzenethiol will precipitate, often as an oil.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product. Further purification can be achieved by column chromatography or vacuum distillation.
-
Section 4: Chemical Reactivity and Core Synthetic Application
The utility of 2-Amino-4-(trifluoromethyl)benzenethiol lies in its dual nucleophilicity. The thiol group is a soft nucleophile, readily participating in S-alkylation and S-arylation, while the amino group acts as a harder nucleophile. This combination is perfectly suited for cyclocondensation reactions to form heterocyclic systems.
Its most prominent application is the synthesis of 2-substituted-6-(trifluoromethyl)benzothiazoles . Benzothiazoles are a "privileged scaffold" in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[9][10][11]
The reaction typically involves condensation with a carbonyl-containing compound, such as an aldehyde, carboxylic acid, or β-diketone.[11][12] The reaction with a β-diketone is particularly efficient for producing highly substituted benzothiazoles.
Caption: Mechanism for benzothiazole synthesis via cyclocondensation.
Protocol 4.1: Synthesis of 2-Methyl-4-acetyl-6-(trifluoromethyl)benzothiazole
This protocol describes a representative Brønsted acid-catalyzed cyclization with an unsymmetrical β-diketone, acetylacetone (2,4-pentanedione).[12]
-
Reaction Setup:
-
To a round-bottom flask, add 2-Amino-4-(trifluoromethyl)benzenethiol (1.0 eq), acetylacetone (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).
-
Add acetonitrile as the solvent.
-
-
Reaction Execution:
-
Heat the mixture to reflux (approx. 80 °C) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminothiophenol is consumed (typically 4-8 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (to neutralize the p-TsOH catalyst), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure benzothiazole derivative.
-
Section 5: Role in Medicinal Chemistry and Drug Development
The incorporation of 2-Amino-4-(trifluoromethyl)benzenethiol into a lead compound is a strategic decision in drug design, driven primarily by the influence of the trifluoromethyl group.
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Replacing a metabolically labile methyl group with a CF₃ group can block oxidative metabolism at that position, thereby increasing the compound's half-life and bioavailability.[2]
-
Lipophilicity and Permeability: The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes.[2] This is crucial for reaching intracellular targets.
-
Binding Affinity: The strong electron-withdrawing nature of the CF₃ group alters the electronic profile of the aromatic ring. This can modulate the pKa of the nearby amino group and influence hydrogen bonding or other electrostatic interactions within a target's binding pocket, potentially increasing binding affinity and selectivity.[2]
-
Scaffold for Bioactive Molecules: As demonstrated, the aminothiophenol core readily cyclizes to form the benzothiazole scaffold. 2-Arylbenzothiazoles, in particular, have shown potent and selective antitumor activity, making this a valuable starting point for developing novel oncology agents.[9]
Section 6: Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of 2-Amino-4-(trifluoromethyl)benzenethiol hydrochloride is imperative.
Table 6.1: Hazard Summary and Precautions
| Category | Information and Guidance | Source(s) |
| Hazard Classification | Acute Toxicity 4 (Oral, Dermal, Inhalation); Skin Irritant 2; Eye Irritant 2; STOT SE 3 (Respiratory). | Sigma-Aldrich[3][5] |
| Signal Word | Warning | Sigma-Aldrich[3][5] |
| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | Sigma-Aldrich[3][5] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. Use in a well-ventilated chemical fume hood. A NIOSH-approved N95 dust mask is recommended for handling the solid. | Sigma-Aldrich[3][5] |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid creating dust. Wash hands thoroughly after handling. | N/A |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Often stored at 2-8°C or under inert atmosphere for long-term stability. | Sigma-Aldrich |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. | N/A |
References
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Leuckart Thiophenol Reaction. Grokipedia. [Link]
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Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. National Center for Biotechnology Information. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. [Link]
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Schematic representation of structure‐activity relationship for the 27–46 series. ResearchGate. [Link]
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Supporting Information. The Royal Society of Chemistry. [Link]
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2-Amino-4-(trifluoromethyl)benzenethiol. PubChem. [Link]
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Synthesis of Benzothiazoles via Condensation Reaction of 2‐Aminothiophenols and β‐Oxodithioesters Using a Combination of PTSA and CuI as Catalyst. ResearchGate. [Link]
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Focus on 2-Hydroxy-4-(trifluoromethyl)aniline. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
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Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. National Center for Biotechnology Information. [Link]
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